An In-Depth Technical Guide to 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 6-fluoro-3-nitro-7-azaindole). As a functionalized derivative of the 7-azaindole scaffold, this compound serves as a pivotal building block for the synthesis of complex molecules, particularly in the realm of drug discovery. The 1H-pyrrolo[2,3-b]pyridine core is a recognized "privileged structure" found in numerous kinase inhibitors and other biologically active agents.[1][2][3] The introduction of a fluorine atom at the 6-position and a nitro group at the 3-position provides orthogonal handles for further chemical modification, making it a valuable intermediate for medicinal chemists. This document details its physicochemical characteristics, provides a robust, two-step synthetic protocol, explores its chemical reactivity, and discusses its potential applications in the development of novel therapeutics.
Introduction and Significance
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bicyclic heterocycle that is isosteric to indole. This structural similarity allows it to mimic indole in biological systems while offering distinct advantages, such as altered metabolic stability, improved solubility, and unique hydrogen bonding capabilities.[4] Consequently, the 7-azaindole scaffold is a cornerstone in the design of inhibitors for various enzyme classes, including Fibroblast Growth Factor Receptors (FGFRs), NADPH Oxidase 2 (NOX2), and Phosphodiesterase 4B (PDE4B).[1][2][3]
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine emerges as a particularly strategic intermediate. The key features contributing to its utility are:
-
The 7-Azaindole Core : Provides the foundational structure for binding to numerous biological targets.
-
The 3-Nitro Group : Acts as a potent electron-withdrawing group and a versatile chemical handle. It can be readily reduced to an amine, which can then be functionalized through various reactions (e.g., amidation, sulfonylation, reductive amination) to build out the molecular structure. The nitro group itself can also participate in nucleophilic aromatic substitution reactions.
-
The 6-Fluoro Substituent : The fluorine atom can significantly modulate the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability. It can also serve as a site for nucleophilic aromatic substitution (SNAr) or as a handle for cross-coupling reactions.
This guide will elucidate the properties of this compound, empowering researchers to leverage its full potential in their synthetic campaigns.
Physicochemical and Spectroscopic Properties
While extensive experimental data for 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. The compound is commercially available from suppliers such as BLDpharm, confirming its stability and accessibility.[5]
Table 1: Physicochemical Properties of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine
| Property | Value | Source/Method |
| CAS Number | 1190321-42-6 | [5] |
| Molecular Formula | C₇H₄FN₃O₂ | Calculated |
| Molecular Weight | 181.13 g/mol | Calculated |
| Appearance | Expected to be a yellow/orange solid | Analogy |
| Solubility | Expected to be soluble in polar organic solvents (DMF, DMSO, Acetone) | Structural Analysis |
| Melting Point | Not reported in literature | - |
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the structure. Commercial suppliers confirm the availability of analytical data such as NMR, HPLC, and LC-MS upon request.[5]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5-13.0 ppm (br s, 1H) : N-H proton of the pyrrole ring.
-
δ ~8.8-9.0 ppm (s, 1H) : H2 proton, significantly deshielded by the adjacent nitro group.
-
δ ~8.4-8.6 ppm (dd, 1H) : H4 proton, coupled to H5.
-
δ ~7.2-7.4 ppm (dd, 1H) : H5 proton, coupled to H4 and the 6-Fluoro group.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~160-163 ppm (d, JCF ≈ 240 Hz) : C6, directly attached to fluorine.
-
δ ~148-150 ppm : C7a.
-
δ ~140-142 ppm : C4.
-
δ ~135-138 ppm : C3 (carbon bearing the nitro group).
-
δ ~130-132 ppm : C2.
-
δ ~118-120 ppm : C3a.
-
δ ~105-108 ppm (d, JCF ≈ 25 Hz) : C5, coupled to fluorine.
Mass Spectrometry (ESI-MS):
-
m/z : 182.03 [M+H]⁺, 180.02 [M-H]⁻.
Synthesis and Experimental Protocols
The synthesis of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is logically approached as a two-step sequence starting from the commercially available 6-amino-7-azaindole. The first step establishes the 6-fluoro substituent via a diazotization reaction, followed by an electrophilic nitration at the C-3 position of the pyrrole ring.
Step 1: Synthesis of 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (Precursor)
This protocol is adapted from a high-yield synthesis method utilizing a diazotization reaction, which is well-suited for large-scale preparation.[6]
Causality: The transformation of an aromatic amine to a fluoride is efficiently achieved via the Balz-Schiemann reaction or related diazotization-fluorination methods. Using hydrogen fluoride-pyridine as both the solvent and the fluoride source provides a direct and effective route. Sodium nitrite is the diazotizing agent that converts the primary amine into a diazonium salt, which subsequently decomposes to yield the fluoro-substituted product.
Protocol:
-
Reaction Setup: In a 5L three-necked flask equipped with a mechanical stirrer and a thermometer, add hydrogen fluoride-pyridine solution (70% concentration, 1200g). Cool the solution to -20 °C using an appropriate cooling bath.
-
Addition of Starting Material: Slowly add 6-amino-7-azaindole (400g, 3 mol) in portions, ensuring the internal temperature does not rise above -20 °C.
-
Diazotization: Once the addition is complete, add sodium nitrite (690g, 10 mol) in batches. Maintain the temperature below -20 °C throughout the addition. Vigorous stirring is essential.
-
Reaction Monitoring: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully and slowly quench the reaction by pouring the mixture into a large vessel containing a stirred slurry of sodium bicarbonate, ice, water, and ethyl acetate. This step is highly exothermic and evolves gas; extreme caution is required.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 6-fluoro-1H-pyrrolo[2,3-b]pyridine.[6]
Step 2: Synthesis of 6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine (Target)
This protocol is based on established methods for the nitration of electron-rich heterocyclic systems like 7-azaindole, which preferentially undergo electrophilic substitution at the C-3 position.[7]
Causality: The pyrrole moiety of the 7-azaindole system is highly activated towards electrophilic attack, with the C-3 position being the most nucleophilic. A mixture of a nitrate salt (like KNO₃) and a strong acid (H₂SO₄) generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The reaction is conducted at low temperatures to control the exothermicity and prevent side reactions or degradation of the acid-sensitive pyrrole ring.
Protocol:
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve 6-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid. Cool the solution to 0 °C in an ice bath.
-
Nitration: Add potassium nitrate (1.1 eq) portion-wise to the stirred solution. It is critical to maintain the internal temperature below 5 °C during the addition to ensure selectivity and prevent runaway reactions.
-
Reaction Progression: After the addition is complete, stir the mixture at 0 °C for 1 hour. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for an additional 2-3 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.
-
Quenching and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice. The product should precipitate out of the acidic solution.
-
Neutralization and Filtration: Slowly neutralize the acidic slurry with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Collect the resulting precipitate by filtration.
-
Purification: Wash the filter cake thoroughly with cold water and dry under vacuum. The crude 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine can be further purified by recrystallization or silica gel column chromatography.[7]
Chemical Reactivity and Synthetic Utility
The true value of 6-fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine lies in its potential for diverse chemical transformations, providing access to a wide array of functionalized 7-azaindole derivatives.
Reduction of the Nitro Group
The most common and valuable transformation is the reduction of the 3-nitro group to a primary amine (3-amino-6-fluoro-1H-pyrrolo[2,3-b]pyridine). This amine is a key nucleophile for building complex molecular architectures.
-
Common Reagents: Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, iron powder in acetic acid or with ammonium chloride, or catalytic hydrogenation (H₂ over Pd/C) are all effective methods.[7] The choice of reagent depends on the presence of other functional groups in the molecule.
The resulting 3-amino group can be readily acylated, sulfonylated, or used in reductive amination protocols to attach various side chains, which is a common strategy in the synthesis of kinase inhibitors.
Nucleophilic Aromatic Substitution (SNAr)
While the pyridine ring is generally electron-deficient, the additional activation provided by the fluorine atom at the 6-position makes it susceptible to SNAr reactions with potent nucleophiles. This allows for the displacement of the fluoride with amines, thiols, or alkoxides, providing a route to 6-substituted 7-azaindoles. This reaction typically requires forcing conditions (high temperature) and a strong nucleophile.
Applications in Drug Discovery
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is not typically a final drug product but rather a high-value intermediate for constructing more complex active pharmaceutical ingredients (APIs). The 7-azaindole scaffold it provides is present in numerous compounds investigated for a variety of therapeutic areas.
-
Kinase Inhibitors: Many kinase inhibitors utilize the 7-azaindole scaffold as a hinge-binding motif. The 3-amino group, derived from the title compound, is often used to attach side chains that occupy the solvent-exposed region of the kinase active site, enabling the tuning of potency and selectivity. Derivatives have shown activity against FGFR, ABL/SRC, and other oncogenic kinases.[3][8]
-
PDE4B Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been identified in novel series of phosphodiesterase 4B (PDE4B) inhibitors, which are targets for inflammatory and central nervous system diseases.[1]
-
Other Therapeutic Areas: The versatility of the 7-azaindole nucleus has led to its incorporation into molecules targeting a wide range of conditions, from cancer to neurodegenerative diseases.[2]
Conclusion
6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine is a strategically important molecule in modern medicinal chemistry. Its synthesis is achievable through a robust and scalable two-step process. The orthogonal reactivity of the nitro group and the fluoro substituent provides chemists with a flexible platform for generating diverse libraries of 7-azaindole derivatives. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the utility of well-designed building blocks like this one will only increase, solidifying its role as a key component in the drug discovery pipeline.
References
-
Zhang, M., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. ChemRxiv. Available at: [Link]
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). Available at: [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Available at: [Link]
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]
-
Pun, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1440-1445. Available at: [Link]
-
MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available at: [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
Collis, A. J., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 76(11), 4467-4475. Available at: [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine. Available at: [Link]
Sources
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 1190321-42-6|6-Fluoro-3-nitro-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
